methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate
Overview
Description
Methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate is a useful research compound. Its molecular formula is C17H19NO4S and its molecular weight is 333.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 339917. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Electronic Properties and Biological Activities
The compound has been studied for its electronic properties and biological activities. Research demonstrates that the compound's electronic properties, such as its frontier molecular orbitals, enable significant charge transfer within the molecule. Additionally, it has been shown to exhibit potential antibacterial activity, particularly through molecular docking studies with specific proteins (Vetrivelan, 2018).
Antimicrobial Agent and Inhibition of Penicillin-Binding Protein
This sulfonamide derivative has been synthesized and analyzed for its potential as an antimicrobial agent. It displays a certain degree of effectiveness against bacterial and fungal pathogens. Notably, it may have inhibitory activity against penicillin-binding protein PBP-2X, suggesting its potential use in combating bacterial resistance (Murugavel et al., 2016).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis and antimicrobial properties of a similar compound, revealing its effectiveness against various microbes. This study also involved molecular docking simulations to assess potential biological interactions (Murugavel et al., 2017).
Potential Bioactive Agent
Research into the synthesis and properties of a derivative of this compound has identified its potential as a bioactive agent. The study found that the compound has antibacterial activity and may exhibit inhibitor activity against specific proteins (Murugavel et al., 2016).
Antibacterial Activity and Molecular Structure
The molecular structure and antibacterial activity of various sulfonamide derivatives, including those similar to methyl (2S)-2-[(4-methylbenzene)sulfonamido]-3-phenylpropanoate, have been extensively studied. These compounds exhibit a range of activities against different bacterial strains, providing insights into potential pharmaceutical applications (Saleem et al., 2018).
Properties
IUPAC Name |
methyl (2S)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-13-8-10-15(11-9-13)23(20,21)18-16(17(19)22-2)12-14-6-4-3-5-7-14/h3-11,16,18H,12H2,1-2H3/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INTVRPHGRLWXBI-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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